molecular formula C18H22BN3O3 B14790082 5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide

5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B14790082
M. Wt: 339.2 g/mol
InChI Key: ORQINYSKTDWLJP-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is an organic compound that features a pyrazine ring substituted with a carboxamide group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4-bromo-1,2-dimethylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Coupling Reaction: The boronate ester is then coupled with 5-methylpyrazine-2-carboxylic acid using a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The boronate ester can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the coupling partner.

Scientific Research Applications

5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide is unique due to its combination of a pyrazine ring, a carboxamide group, and a boronate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-12-10-21-15(11-20-12)16(23)22-14-8-6-13(7-9-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,22,23)

InChI Key

ORQINYSKTDWLJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=NC=C(N=C3)C

Origin of Product

United States

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